[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate
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Overview
Description
[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate: is a complex organic compound that features a unique combination of functional groups, including pyridine, oxazole, and phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the pyridine and oxazole rings. These rings are then functionalized with the appropriate substituents, such as the pyridin-2-yloxymethyl and phenylmethyl groups. The final step involves the phosphorylation of the compound to introduce the dihydrogen phosphate group .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of complex organic molecules. This method can optimize reaction conditions, reduce waste, and improve overall yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and oxazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and molecular interactions due to its ability to interact with various biological targets .
Medicine: In medicine, the compound shows promise as a therapeutic agent. Its ability to modulate specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry: In industrial applications, the compound can be used as a catalyst or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of [2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones: These compounds share the imino group and exhibit similar biological activities, such as antifungal and antibacterial properties.
Indole Derivatives: Indole derivatives also possess diverse biological activities and are used in medicinal chemistry for their antiviral, anticancer, and anti-inflammatory properties.
Uniqueness: The uniqueness of [2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate lies in its combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications. Its ability to interact with multiple molecular targets makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C22H21N4O6P |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
[2-imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) |
InChI Key |
JQONJQKKVAHONF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=CC=CN(C4=N)COP(=O)(O)O |
Origin of Product |
United States |
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